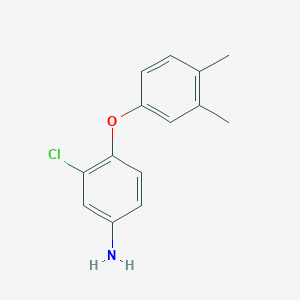

3-Chloro-4-(3,4-dimethylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-Chloro-4-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-Chloro-4-(3,4-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Scientific Research Applications

3-Chloro-4-(3,4-dimethylphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used to label or modify proteins, aiding in the identification and characterization of protein structures.

Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds. Researchers explore its derivatives for possible medicinal properties.

Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,4-dimethylphenoxy)aniline is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins or enzymes, in biological systems. The compound’s structure allows it to form covalent or non-covalent bonds with these targets, potentially altering their function or activity.

Comparison with Similar Compounds

3-Chloro-4-(3,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:

3-Chloro-4-(3,4-dimethylphenoxy)phenol: This compound has a similar structure but contains a hydroxyl group instead of an amino group. It may exhibit different reactivity and applications due to this structural difference.

3-Chloro-4-(3,4-dimethylphenoxy)benzoic acid:

Biological Activity

3-Chloro-4-(3,4-dimethylphenoxy)aniline, with the CAS number 84865-95-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClNO

- Molecular Weight : 247.72 g/mol

The compound's structure includes a chloro group and a dimethylphenoxy moiety, which are essential for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities and their underlying mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by interfering with key enzymatic processes.

- Target Enzymes : The compound interacts with enzymes critical for bacterial survival, such as DNA gyrase and dihydroorotase.

- Biochemical Pathways : Inhibition of these enzymes disrupts the synthesis of nucleic acids and pyrimidines, leading to bacterial cell death .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various anilines, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. coli |

| Control Antibiotic (e.g., Amoxicillin) | 16 | Staphylococcus aureus |

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. Its ability to inhibit cancer cell proliferation has been explored in various cancer cell lines.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Research Findings

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induced apoptosis |

| HeLa (Cervical Cancer) | 10 | Significant growth inhibition |

| A549 (Lung Cancer) | 15 | Cell cycle arrest observed |

Properties

IUPAC Name |

3-chloro-4-(3,4-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCARPLEMPBICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599147 |

Source

|

| Record name | 3-Chloro-4-(3,4-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84865-95-2 |

Source

|

| Record name | 3-Chloro-4-(3,4-dimethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.